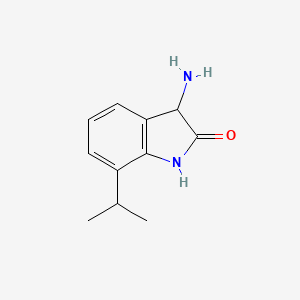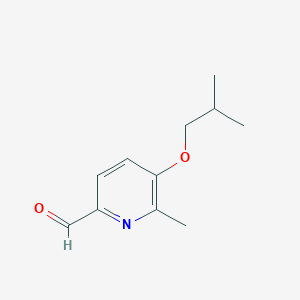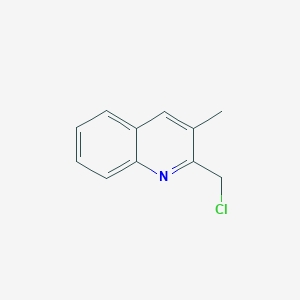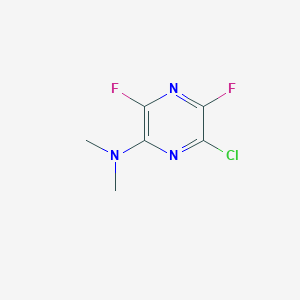
Methyl 2-(3-hydroxyphenyl)butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(3-hydroxyphenyl)butanoate is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a methyl ester group attached to a butanoate chain with a hydroxyphenyl substituent, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(3-hydroxyphenyl)butanoate can be achieved through several methods. One common approach involves the esterification of 3-hydroxybenzoic acid with methyl 2-bromobutanoate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like tetrahydrofuran at room temperature.
Industrial Production Methods
Industrial production of this compound often involves the use of flow microreactor systems. These systems allow for a more efficient, versatile, and sustainable synthesis process compared to traditional batch methods. The use of microreactors enables precise control over reaction conditions, leading to higher yields and purity of the final product .
化学反応の分析
Types of Reactions
Methyl 2-(3-hydroxyphenyl)butanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol using reagents like lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Methanesulfonyl chloride and cesium acetate in the presence of crown ether-18-6.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of various substituted esters or ethers.
科学的研究の応用
Methyl 2-(3-hydroxyphenyl)butanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of fragrances, flavoring agents, and pharmaceuticals
作用機序
The mechanism of action of methyl 2-(3-hydroxyphenyl)butanoate involves its interaction with various molecular targets and pathways. The hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis, releasing the active hydroxyphenyl butanoate moiety, which can then interact with cellular components to exert its effects .
類似化合物との比較
Similar Compounds
Methyl butanoate: Similar ester structure but lacks the hydroxyphenyl group.
Ethyl acetate: Another ester with a simpler structure and different applications.
Methyl formate: A smaller ester with different chemical properties.
Uniqueness
Methyl 2-(3-hydroxyphenyl)butanoate is unique due to the presence of the hydroxyphenyl group, which imparts additional reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
特性
分子式 |
C11H14O3 |
|---|---|
分子量 |
194.23 g/mol |
IUPAC名 |
methyl 2-(3-hydroxyphenyl)butanoate |
InChI |
InChI=1S/C11H14O3/c1-3-10(11(13)14-2)8-5-4-6-9(12)7-8/h4-7,10,12H,3H2,1-2H3 |
InChIキー |
NHIPVILCTAZSMN-UHFFFAOYSA-N |
正規SMILES |
CCC(C1=CC(=CC=C1)O)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B11904583.png)
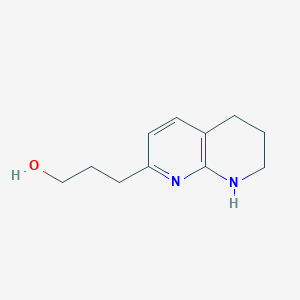

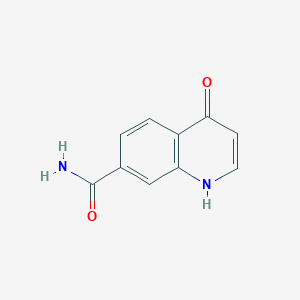
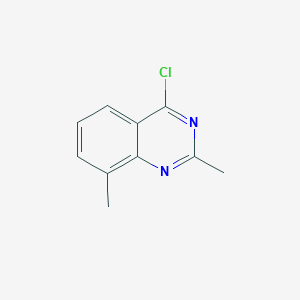
![1-[2-(Dimethylamino)ethyl]-2-oxo-1,2-dihydropyridine-3-carbaldehyde](/img/structure/B11904598.png)
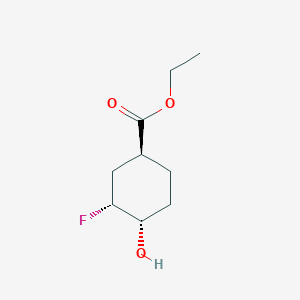

![4-Amino-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide](/img/structure/B11904615.png)
